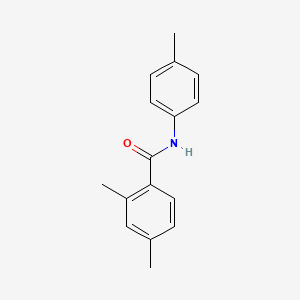
N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MIATMA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MIATMA belongs to the class of isoxazole derivatives and has a molecular weight of 357.4 g/mol.
Mechanism of Action
The mechanism of action of N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for cancer therapy. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide also exhibits anti-inflammatory properties, which could be beneficial for the treatment of inflammatory diseases. However, one limitation of using N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its relatively low solubility, which can make it difficult to work with.
Future Directions
There are several future directions for research on N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One potential area of research is the development of N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in animal and human studies.
Synthesis Methods
The synthesis of N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction of 5-methyl-3-isoxazolecarboxylic acid and 3-(3,4,5-trimethoxyphenyl)acryloyl chloride in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform and is followed by purification using column chromatography.
Scientific Research Applications
N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been found to possess anti-inflammatory properties, which could be beneficial for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
(E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-10-7-14(18-23-10)17-15(19)6-5-11-8-12(20-2)16(22-4)13(9-11)21-3/h5-9H,1-4H3,(H,17,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFOLSDEJYREKV-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)






![methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5854653.png)
![3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5854667.png)

![N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5854672.png)


![3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5854691.png)